Antiviral agent 35

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

Step 1: Formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using selective protection and deprotection strategies.

Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.

Step 4: Final purification using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch processing: Where reactions are carried out in large reactors.

Continuous flow processing: For more efficient and consistent production.

Análisis De Reacciones Químicas

Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.

Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Antiviral agent 35 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.

Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.

Industry: Utilized in the development of antiviral coatings and materials for medical devices.

Mecanismo De Acción

The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:

Viral polymerases: Inhibition of viral RNA or DNA synthesis.

Viral proteases: Prevention of viral protein processing and maturation.

Host cell receptors: Blocking viral entry into host cells.

The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.

Comparación Con Compuestos Similares

Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:

Remdesivir: A nucleoside analog used to treat COVID-19.

Oseltamivir: An inhibitor of influenza neuraminidase.

Acyclovir: A guanine analog used to treat herpes simplex virus infections.

While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.

Propiedades

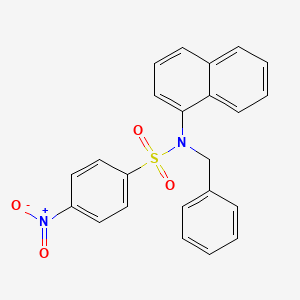

Fórmula molecular |

C23H18N2O4S |

|---|---|

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2 |

Clave InChI |

GJZCHLIWCQDKMK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)

![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)

![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)